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Compound of Interest

Compound Name: Simvastatin 4'-Methyl Ether

CAS No.: 864357-88-0

Cat. No.: B589081

Get Quote

Executive Summary: The Analytical Challenge
Simvastatin 4'-Methyl Ether (often designated as Impurity J or CAS 864357-88-0) represents

a critical analytical challenge in the quality control of statin drug substances. Structurally

homologous to the parent active pharmaceutical ingredient (API), this impurity differs only by

the methylation of the 4'-hydroxyl group on the hexahydronaphthalene ring system.

This subtle structural modification results in physicochemical properties—specifically

lipophilicity (LogP) and UV absorption cross-section—that are nearly identical to Simvastatin.

Consequently, standard chromatographic resolutions are difficult to achieve, and "carryover"

peaks are common.

For drug development professionals, the choice of analytical method is not merely about

preference; it is a regulatory decision dictated by the Limit of Quantification (LOQ) required to

meet ICH Q3A(R2) reporting thresholds (typically 0.05% to 0.10%).
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This guide compares the two dominant methodologies: Standard HPLC-UV (the workhorse for

routine release) and UHPLC-MS/MS (the gold standard for trace impurity profiling), providing

validated protocols to achieve optimal LOD/LOQ.

Comparative Technical Specifications
The following data aggregates performance metrics from validated industrial protocols. Note

the distinct trade-off between cost/complexity and sensitivity.

Performance Matrix: HPLC-UV vs. UHPLC-MS/MS
Feature

Method A: Standard HPLC-
UV

Method B: Advanced
UHPLC-MS/MS

Primary Application
Routine QC Release,

Dissolution Testing

Genotoxic Impurity Screening,

Trace Analysis

Detection Principle UV Absorbance @ 238 nm
Electrospray Ionization (ESI+) /

MRM

LOD (Limit of Detection)
~0.05 µg/mL (approx. 0.01%

w/w)
0.0005 µg/mL (0.5 ng/mL)

LOQ (Limit of Quantification)
~0.15 µg/mL (approx.[1] 0.03%

w/w)
0.0015 µg/mL (1.5 ng/mL)

Linearity Range 0.5 – 200 µg/mL 0.001 – 1.0 µg/mL

Specificity
Moderate (Risk of co-elution

with dimers)

High (Mass-selective

detection)

Cost per Sample Low ($)
High (

$)
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Senior Scientist Insight: Do not rely on HPLC-UV if you are investigating process-related

impurities at the <0.05% threshold. The signal-to-noise ratio (S/N) becomes unstable, leading to

OOS (Out of Specification) false positives. For early-stage process optimization, Method B is

mandatory.

Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate detection

mode based on regulatory requirements and impurity thresholds.
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Figure 1: Decision tree for selecting analytical methodology based on sensitivity requirements.

Deep Dive Protocol: High-Sensitivity UHPLC-MS/MS
While HPLC-UV is standard, the UHPLC-MS/MS workflow is the critical gap in many

laboratories. Below is a self-validating protocol designed to achieve an LOQ of 1.5 ng/mL for

Simvastatin 4'-Methyl Ether.

Principle of Separation
Simvastatin 4'-Methyl Ether is highly lipophilic (LogP > 4.7). Standard C18 columns often

result in excessive retention times (>20 mins). This protocol uses a Charged Surface Hybrid

(CSH) C18 or equivalent sub-2-micron column to improve peak shape and reduce run time.

Reagents & Equipment
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Impurity Standard: Simvastatin 4'-Methyl Ether (CAS 864357-88-0), >98% purity.

Chromatographic Conditions[2][3][4][5]
Flow Rate: 0.4 mL/min

Column Temp: 45°C (Critical for mass transfer of lipophilic statins)

Injection Vol: 2.0 µL

Gradient Profile:

0.0 min: 60% B

4.0 min: 95% B (Ramp)
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5.5 min: 95% B (Hold to elute dimers)

5.6 min: 60% B

7.0 min: Stop

Mass Spectrometry Parameters (MRM)
Simvastatin and its methyl ether ionize best in ESI Positive mode. Note that statins often form

sodium adducts

, but for quantitative stability, we target the protonated species

or the ammonium adduct

if using ammonium formate.

Source Temp: 500°C

Capillary Voltage: 3.5 kV

Transitions:

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Cone Voltage
(V)

Collision
Energy (eV)

Simvastatin (API) 419.3 285.2 30 15

4'-Methyl Ether 433.3 299.2 32 18

Lovastatin (IS) 405.3 199.1 30 20

> Note: The mass shift of +14 Da (Methyl group) is observed in both the precursor (419 → 433)

and the specific fragment (285 → 299).

Experimental Workflow & Data Processing
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The following diagram details the critical path from sample preparation to data reporting,

highlighting the "dilute-and-shoot" risk points.
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Figure 2: Analytical workflow for trace impurity quantification.

Validation Criteria (ICH Q2 R2 Alignment)
To ensure the "Trustworthiness" of your data, the following validation criteria must be met.

These are not suggestions; they are requirements for regulatory submission.

Linearity & Range
Construct a 6-point calibration curve for the 4'-Methyl Ether from LOQ (1.5 ng/mL) to 150% of

the specification limit.

Acceptance: Correlation coefficient (

)

.[2][3][4][5]

Accuracy (Recovery)
Spike the impurity into the Simvastatin API matrix at three levels (LOQ, 100% Limit, 120%

Limit).

Acceptance: Mean recovery between 80.0% – 120.0% at LOQ levels; 90.0% – 110.0% at

higher levels.

LOD/LOQ Determination
Do not rely solely on the Signal-to-Noise (S/N) ratio method.

LOD: Concentration yielding S/N
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.

LOQ: Concentration yielding S/N

AND precision (%RSD) of

upon 6 replicate injections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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